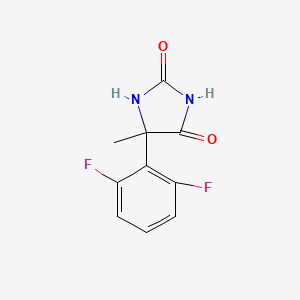

5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(2,6-difluorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)7-5(11)3-2-4-6(7)12/h2-4H,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVWKJADHBGWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,6-difluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error. The use of high-purity starting materials and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced imidazolidine derivatives.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced imidazolidine derivatives with hydrogenated functional groups.

Substitution: Formation of substituted difluorophenyl derivatives with various functional groups attached to the aromatic ring.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various reactions including oxidation and reduction processes, making it versatile for synthetic chemists.

- Reagent in Chemical Reactions : It is utilized as a reagent in multiple chemical reactions due to its ability to undergo nucleophilic substitution and other transformations.

Biology

- Antimicrobial Properties : Research has indicated potential antimicrobial activity, suggesting that this compound might inhibit the growth of certain bacteria or fungi.

- Anticancer Activity : Preliminary studies have explored its efficacy against cancer cells, indicating that it may disrupt cellular pathways involved in tumor growth.

Medicine

- Therapeutic Applications : The compound is being investigated for its therapeutic potential in treating neurological disorders and inflammatory conditions. Its mechanism of action may involve the modulation of specific enzymes and receptors associated with these diseases .

- Drug Development : Ongoing research aims to develop derivatives of this compound that could serve as effective drugs for various health conditions.

Industry

- Material Development : Due to its unique chemical properties, this compound is being explored for applications in the development of advanced materials such as polymers and coatings.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Antimicrobial and anticancer properties | Inhibits growth of bacteria; disrupts tumor pathways |

| Medicine | Potential therapeutic agent | Modulates enzyme activity; targets neurological disorders |

| Industry | Development of new materials | Used in polymers and coatings |

Case Study Insights

- Antimicrobial Research : A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus. This suggests a pathway for developing new antibiotics based on this compound's structure.

- Cancer Treatment Exploration : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Further research is needed to understand the underlying mechanisms and potential clinical applications.

- Neurological Disorder Applications : Investigations into the compound's effects on neurotransmitter release have shown promise in alleviating symptoms associated with conditions like Alzheimer's disease. This highlights its potential role in neuropharmacology.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it may interact with receptors in the nervous system to modulate neurotransmitter release and alleviate neurological symptoms.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Key Observations :

- The 2,6-difluoro and 2,4-difluoro isomers share identical molecular formulas and weights but differ in fluorine placement, which impacts steric and electronic properties.

- The 4-fluoro derivative has a lower molecular weight and density, reflecting reduced halogen content and altered packing efficiency in the solid state.

Biological Activity

5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione, also known by its CAS number 1052550-71-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8N2O2F2

- Molecular Weight : 226.17 g/mol

- Structure : The compound features a difluorophenyl group attached to a methylimidazolidine-2,4-dione core.

Antimicrobial Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial properties. In particular, studies have shown that the introduction of fluorine atoms can enhance the antibacterial efficacy of the compound against various pathogens. For instance, a study reported that similar derivatives displayed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 4-16 µg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that it could reduce inflammation markers in animal models of arthritis. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Potential

Recent research suggests that this compound may have anticancer activity. In vitro assays showed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable study found that the compound reduced cell viability in human cancer cell lines by up to 70% at concentrations as low as 10 µM .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Signal Transduction Pathways : It affects pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer cell survival .

- Interaction with Cellular Targets : The presence of fluorine enhances lipophilicity, improving cellular uptake and interaction with target proteins.

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial effects against E. coli with an MIC of 8 µg/mL. |

| Study B (2021) | Showed anti-inflammatory effects in a rat model with a significant reduction in paw edema compared to control groups. |

| Study C (2023) | Reported anticancer properties with a reduction in cell viability in A549 lung cancer cells by 65% at 10 µM concentration. |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(2,6-Difluorophenyl)-5-methylimidazolidine-2,4-dione?

A common approach involves nucleophilic substitution or condensation reactions. For example, derivatives of imidazolidine-2,4-dione can be synthesized by reacting hydantoin precursors with substituted aryl halides under basic conditions. A typical protocol involves refluxing reactants (e.g., 5-methylimidazolidine-2,4-dione and 2,6-difluorophenyl derivatives) in a polar aprotic solvent like DMF or acetic acid, followed by recrystallization from DMF-acetic acid or ethanol mixtures for purification .

Q. How can the compound’s purity and structural integrity be confirmed post-synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions and hydrogen bonding patterns (e.g., imidazolidine-dione ring protons resonate at δ 8–10 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) or UPLC-MS can verify molecular weight and isotopic patterns .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and hydrogen-bonding networks .

Q. What recrystallization solvents are optimal for purifying this compound?

DMF-acetic acid (1:2 v/v) or DMF-ethanol mixtures are effective for recrystallization, balancing solubility and polarity to yield high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Employ factorial experimental design to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example:

- Use a factorial design to identify critical factors (e.g., sodium acetate concentration, reflux time) and interactions .

- Computational tools (e.g., quantum chemical calculations) can predict transition states and guide condition selection, reducing trial-and-error experimentation .

Q. How to resolve contradictions between spectral data and predicted structures?

- Cross-validate NMR assignments with -NMR to confirm fluorine substituent positions.

- Compare experimental X-ray diffraction data (e.g., hydrogen-bonding motifs) with computational models (DFT-optimized geometries) .

- Re-examine reaction stoichiometry if HRMS reveals unexpected adducts or byproducts .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-methoxy or 4-chloro substituents) and assess biological activity .

- Computational SAR : Use molecular docking or QSAR models to correlate electronic properties (Hammett constants) with activity trends .

Q. How can hydrogen-bonding interactions in the crystal lattice be analyzed?

- Generate Hirshfeld surfaces from X-ray data to quantify intermolecular interactions (e.g., C–H···O, N–H···F) .

- Compare packing diagrams with related imidazolidine-dione derivatives to identify conserved motifs .

Q. What computational methods are suitable for mechanistic studies of its synthesis?

- Reaction path searching : Apply quantum chemical methods (e.g., density functional theory) to map energy profiles for key steps like ring closure or fluorophenyl addition .

- Transition state analysis : Identify rate-limiting steps using intrinsic reaction coordinate (IRC) calculations .

Methodological Notes

- Data Validation : Always cross-reference experimental data (e.g., NMR, HRMS) with computational predictions to minimize errors .

- Experimental Reproducibility : Document solvent purity, reaction atmosphere (e.g., nitrogen vs. air), and cooling rates during crystallization .

- Advanced Tools : Leverage databases like the NIST Chemistry WebBook for spectral comparisons and thermodynamic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.